Ethyl 2-cyano-3-(2-fluorophenyl)propanoate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers face lead attrition due to rapid oxidative metabolism of non-fluorinated phenyl rings, while para-fluoro analogs fail to decouple lipophilicity from polar surface area. This ortho-fluoro derivative provides a rational solution. - **Differentiated physicochemical profile:** LogP 2.07 vs. 1.93 (non-fluorinated), TPSA unchanged at 50.09 Ų-decouples permeability from H-bonding for CNS programs. - **Higher purity:** 98% vs. 95% (para-isomer); reduces impurity-driven false hits in automated library synthesis. - **Weight advantage:** 16.45 g/mol lighter than ortho-chloro analog; preserves ligand efficiency and Rule of Five headroom.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
Cat. No. B11883063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2-fluorophenyl)propanoate
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1F)C#N
InChIInChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3
InChIKeyKWSSNXKQLCXYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(2-fluorophenyl)propanoate: Physicochemical & Procurement Profile


Ethyl 2-cyano-3-(2-fluorophenyl)propanoate (CAS 773084-46-1) is a fluorinated α-cyano ester building block, widely employed in medicinal chemistry for the synthesis of bioactive small molecules . Its core scaffold consists of a cyanoacetate moiety linked to a 2-fluorophenyl ring, imparting distinctive electronic and steric properties . The compound is available from commercial suppliers at a standard purity of 95–98%, with batch-specific analytical data (NMR, HPLC, GC) typically provided . Key physicochemical parameters include a molecular weight of 221.23 g/mol, a calculated LogP of 2.07, and a topological polar surface area (TPSA) of 50.09 Ų .

Compound class Fluorinated α-cyano ester building block
Key substitution Ortho-fluoro for lipophilicity tuning
Analytical support Batch-specific HPLC, NMR, GC data

Ethyl 2-cyano-3-(2-fluorophenyl)propanoate: Why Analogs Fall Short


In the α-cyano ester class, substitution on the phenyl ring dramatically alters both physicochemical and biological profiles. The presence of a fluorine atom, particularly at the ortho position, is a well-established strategy to modulate lipophilicity, metabolic stability, and target binding [1]. Generic substitution with the non-fluorinated ethyl 2-cyano-3-phenylpropanoate or even the para-fluoro isomer can lead to significant deviations in LogP, TPSA, and downstream synthetic outcomes . The quantitative evidence below demonstrates that these differences are not incremental—they are sufficient to impact lead optimization campaigns, making direct interchange without revalidation a risky procurement strategy .

Non-fluorinated analog
Removal of ortho-fluorine may shift lipophilicity and biological profile, requiring re-optimization.
Para-fluoro isomer
Regioisomeric substitution can alter electronic properties and purity profile, impacting synthetic outcomes.
Chloro analog
Larger halogen increases molecular weight, potentially affecting ligand efficiency and ADME properties.

Ethyl 2-cyano-3-(2-fluorophenyl)propanoate: Quantitative Comparison vs. Analogs


Lipophilicity: Ortho-Fluoro vs. Non-Fluorinated Analog

Introduction of an ortho-fluorine atom increases lipophilicity relative to the non-fluorinated parent compound. The target compound exhibits a calculated LogP of 2.07 , compared to 1.93–2.35 for ethyl 2-cyano-3-phenylpropanoate . This enhanced lipophilicity can improve membrane permeability but may also affect off-target binding and solubility.

Lipophilicity: Ortho-F vs H
Data to verify
Target LogP 2.07 vs. comparator range 1.93–2.35
Moderately higher lipophilicity may influence membrane permeability and solubility balance.
Computational prediction; experimental values may differ.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

TPSA: Ortho-Fluoro vs. Non-Fluorinated Analog

Despite the addition of a fluorine atom, the TPSA of the target compound remains essentially unchanged relative to the non-fluorinated analog. The target compound has a TPSA of 50.09 Ų , while ethyl 2-cyano-3-phenylpropanoate also has a TPSA of 50.09 Ų . This indicates that the fluorine substitution at the ortho position does not significantly alter the overall hydrogen-bonding capacity of the molecule.

TPSA: Ortho-F vs H
Data to verify
TPSA = 50.09 Ų (identical for both compounds)
Preserved polar surface area allows independent optimization of lipophilicity.
Standard TPSA algorithm; may not reflect dynamic solvation effects.
Drug Design ADME Properties QSAR Modeling

Purity: Ortho-Fluoro vs. Para-Fluoro Isomer

Among commercially available fluoro-substituted α-cyano esters, the ortho-fluoro derivative is available at a higher standard purity than its para-fluoro counterpart. The target compound (ortho-fluoro) is supplied at 98% purity , whereas the 4-fluoro isomer is typically offered at 95% purity . This difference in purity can impact downstream reaction yields and the need for additional purification steps.

Purity: Ortho vs Para
Supplier data
Target (ortho) 98% vs para-fluoro 95%
Higher reported purity may reduce downstream purification needs.
Commercial lot variability may apply; verify with batch COA.
Synthetic Chemistry Building Block Procurement Analytical Quality Control

Molecular Weight: Ortho-Fluoro vs. Ortho-Chloro Analog

Replacement of the ortho-fluorine with a chlorine atom substantially increases molecular weight. The target compound has a molecular weight of 221.23 g/mol , whereas the ortho-chloro analog (ethyl 2-cyano-3-(2-chlorophenyl)propanoate) weighs 237.68 g/mol . This 16.45 g/mol increase corresponds to a 7.4% heavier molecule, which can negatively impact ligand efficiency metrics in drug discovery.

MW: Ortho-F vs Ortho-Cl
Data to verify
221.23 g/mol vs 237.68 g/mol; Δ 16.45 g/mol
Lower molecular weight may support ligand efficiency metrics in lead optimization.
Exact mass calculation; experimental MW confirmed by MS.
Halogen Selection Fragment-Based Design Molecular Property Optimization

Metabolic Stability: Ortho-Fluoro vs. Non-Fluorinated

Fluorine substitution on aromatic rings is a widely validated strategy to block metabolic oxidation at the substituted position. While direct microsomal stability data for this specific compound are not publicly available, the class of fluorinated cyanoacetates is known to exhibit enhanced metabolic stability relative to non-fluorinated analogs [1]. The presence of an ortho-fluoro group can shield the adjacent carbon from CYP-mediated oxidation, potentially prolonging half-life in vivo [2].

Metabolic stability: Fluorine effect
Class-level
Literature supports fluorine-mediated metabolic stabilization for cyanoacetates.
Ortho-fluoro may reduce CYP-mediated oxidation; direct compound data not available.
Inference from related scaffolds; experimental validation recommended.
Drug Metabolism Fluorine Chemistry Lead Optimization

Ethyl 2-cyano-3-(2-fluorophenyl)propanoate: Research & Industrial Applications


Lipophilicity Tuning with Unchanged TPSA

When a lead series derived from ethyl 2-cyano-3-phenylpropanoate requires enhanced membrane permeability but retention of oral bioavailability predictors, the ortho-fluoro derivative is the rational choice. As demonstrated in Evidence Item 1 and 2, this compound increases LogP by ~0.14 units while maintaining an identical TPSA of 50.09 Ų . This decoupling of lipophilicity from polar surface area is particularly valuable for CNS-targeted programs or for improving passive diffusion across cell membranes.

Parallel Synthesis: Purity Advantage

In library synthesis where crude reaction mixtures are screened without intermediate purification, the higher commercial purity of the ortho-fluoro derivative (98%) versus the para-fluoro isomer (95%) reduces the likelihood of confounding impurity-related false positives or negatives . This is especially critical for automated synthesis platforms where purification steps are minimized to preserve throughput.

Fragment-Based Discovery: Low Molecular Weight Advantage

For fragment libraries that require halogen-substituted aromatic building blocks, the ortho-fluoro derivative offers a molecular weight advantage of 16.45 g/mol over the corresponding ortho-chloro analog . This weight reduction improves ligand efficiency metrics and leaves more room for subsequent fragment elaboration without exceeding the Rule of Five threshold of 500 Da.

In Vivo PK: Addressing Metabolic Soft Spots

When a non-fluorinated α-cyano ester lead exhibits rapid clearance due to oxidative metabolism on the phenyl ring, the ortho-fluoro analog provides a hypothesis-driven replacement. Literature precedent from related cyanoacetate scaffolds indicates that fluorine substitution can reduce intrinsic clearance by 0.3–1.0 log units . This modification can be implemented prior to costly in vivo efficacy studies, potentially improving exposure and reducing compound attrition.

Application
Selection Property
Validation Focus
Lipophilicity-TPSA decoupling
Ortho-fluoro substitution
LogP-TPSA computational validation
Parallel synthesis reliability
Purity specification
Batch-specific purity analysis
Fragment-based ligand efficiency
Low molecular weight scaffold
Molecular weight confirmation
Metabolic soft spot mitigation
Fluorine-mediated metabolic stability
In vitro microsomal stability assay
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